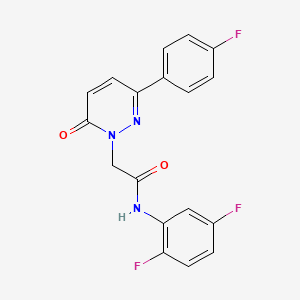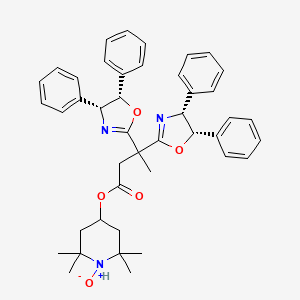![molecular formula C32H36FNO4 B14882723 tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882723.png)
tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tert-butyl group, a cyclopropyl group, and a fluoro-substituted benzo[k]phenanthridin moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Analyse Des Réactions Chimiques
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Amidation: The ester group can be converted to amides using amines in the presence of catalysts.
Applications De Recherche Scientifique
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive molecules.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro-substituted benzo[k]phenanthridin moiety may interact with enzymes or receptors, leading to modulation of biological activities. The cyclopropyl group can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl acetate: A simpler ester with applications in organic synthesis and as a solvent.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups that exhibit unique chemical and biological properties.
Fluoro-substituted benzo[k]phenanthridin derivatives: Molecules with similar structures that may have different biological activities and applications.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C32H36FNO4 |
|---|---|
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
tert-butyl 2-[(4R,6S)-6-[(8R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)16-20-15-27(37-32(4,5)36-20)24-17-25-29(21-13-12-19(33)14-23(21)24)22-8-6-7-9-26(22)34-30(25)18-10-11-18/h6-9,12-14,18,20,24,27H,10-11,15-17H2,1-5H3/t20-,24-,27+/m1/s1 |
Clé InChI |
GGOCDSGMKFPPHB-SGGJORCASA-N |
SMILES isomérique |
CC1(O[C@H](C[C@H](O1)[C@@H]2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(OC(CC(O1)C2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


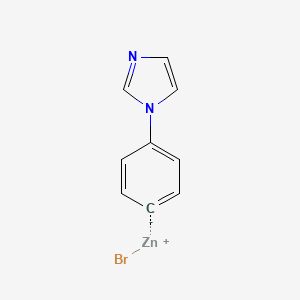
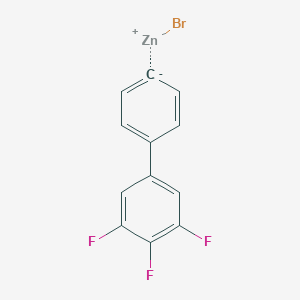

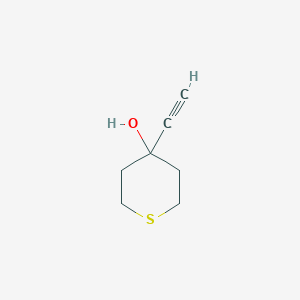
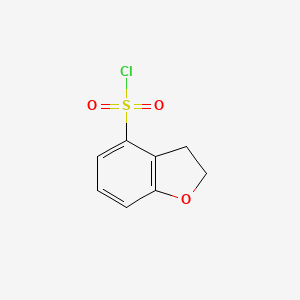
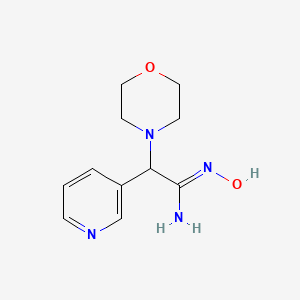
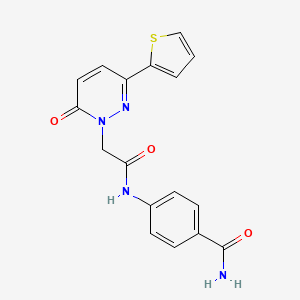
![2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)
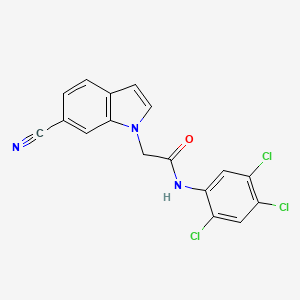
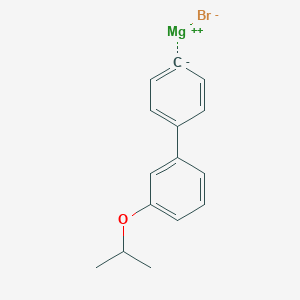
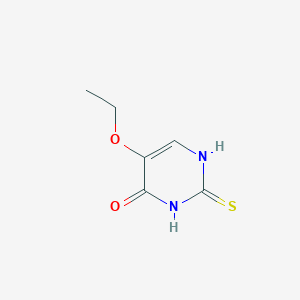
![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid](/img/structure/B14882718.png)
